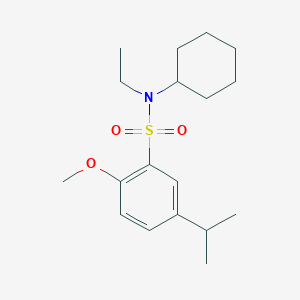![molecular formula C17H14N2O2S B5702335 4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol is a chemical compound with potential applications in scientific research. It is also known as MTMP-5-ol and has been synthesized in the laboratory for various purposes.
Mechanism of Action
The mechanism of action of MTMP-5-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that MTMP-5-ol can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This may contribute to its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
MTMP-5-ol has been shown to have various biochemical and physiological effects. In addition to its antitumor and antimicrobial activities, it has been shown to have antioxidant and anti-inflammatory properties. It has also been studied for its potential to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of MTMP-5-ol is its potential as a lead compound for the development of new drugs. Its antitumor and antimicrobial activities make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of MTMP-5-ol. One area of interest is its potential as a treatment for various diseases, including cancer and infections. Further studies are needed to determine its efficacy and potential side effects in animal models and clinical trials. Additionally, its mechanism of action should be further investigated to identify potential targets for drug development. Finally, its potential as a lead compound for the development of new drugs should be explored further.
Synthesis Methods
MTMP-5-ol can be synthesized using various methods, including the reaction between 2-(methylthio)benzaldehyde and 2-phenyl-1,3-oxazol-5-amine in the presence of a base such as sodium methoxide. The reaction yields MTMP-5-ol as a white solid, which can be purified using recrystallization or column chromatography.
Scientific Research Applications
MTMP-5-ol has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antimicrobial activities, making it a promising candidate for the development of new drugs. Additionally, MTMP-5-ol has been studied for its antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
properties
IUPAC Name |
4-[(2-methylsulfanylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-22-15-10-6-5-9-13(15)18-11-14-17(20)21-16(19-14)12-7-3-2-4-8-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBKLZPZGSDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)